

IR 754 Carboxylic Acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *IR 754 Carboxylic Acid*

Cat. No.: *B15551797*

[Get Quote](#)

In-Depth Technical Guide to IR 754 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **IR 754 Carboxylic Acid**, a near-infrared (NIR) heptamethine cyanine dye. It details its chemical properties, potential applications in research, and general experimental methodologies.

Core Properties of IR 754 Carboxylic Acid

IR 754 Carboxylic Acid is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. Its chemical structure includes a carboxylic acid group, which serves as a versatile handle for conjugation to various biomolecules.

Property	Value	Reference
CAS Number	2311980-68-2	[1]
Molecular Formula	$C_{30}H_{33}IN_2O_2$	[1]
Molecular Weight	580.50 g/mol	[1]

Research Applications

As a member of the heptamethine cyanine dye family, **IR 754 Carboxylic Acid** holds significant promise for a range of research applications, primarily centered around its favorable photophysical properties and functionalized nature.

- **Bioimaging:** The dye's fluorescence in the NIR window (typically 700-900 nm) allows for deep tissue penetration with minimal autofluorescence from biological tissues, making it a candidate for *in vivo* imaging studies.[\[2\]](#)
- **Drug Delivery:** The carboxylic acid moiety can be leveraged to conjugate the dye to therapeutic agents.[\[3\]](#) This creates a "theranostic" agent that can simultaneously deliver a drug to a target site and be visualized through its fluorescence.[\[2\]\[3\]](#) Heptamethine cyanine dyes have shown preferential accumulation in tumor tissues, which can enhance the specificity of cancer therapies.[\[2\]\[3\]\[4\]](#)
- **Photosensitizer for Photothermal Therapy (PTT):** Upon irradiation with NIR light, cyanine dyes can generate heat, which can be used to induce localized hyperthermia and ablate cancer cells.[\[2\]](#)

Experimental Protocols

While specific protocols for **IR 754 Carboxylic Acid** are not widely published, the following sections provide detailed methodologies for common applications of similar functionalized cyanine dyes.

Bioconjugation via Carbodiimide Chemistry

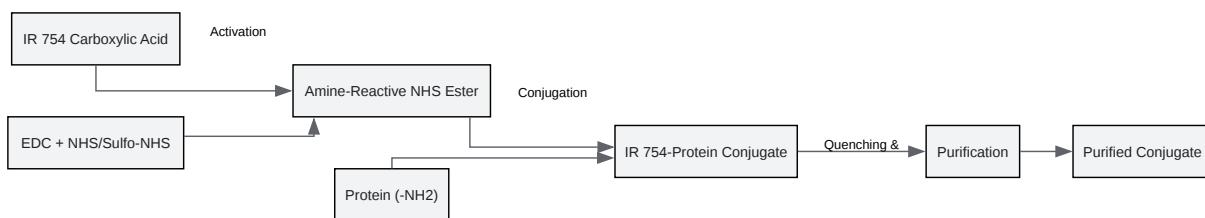
The carboxylic acid group of **IR 754 Carboxylic Acid** can be readily conjugated to primary amines on biomolecules, such as proteins or peptides, using carbodiimide crosslinker chemistry.[\[5\]](#)

Objective: To covalently link **IR 754 Carboxylic Acid** to a protein of interest.

Materials:

- **IR 754 Carboxylic Acid**
- Protein with available primary amines (e.g., antibody, enzyme)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
- Quenching Buffer (e.g., 1M Tris-HCl, pH 8.5)
- Purification column (e.g., size-exclusion chromatography)


Methodology:

- Reagent Preparation:
 - Dissolve **IR 754 Carboxylic Acid** in a minimal amount of an organic solvent like DMSO or DMF before diluting it in the conjugation buffer.
 - Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the conjugation buffer immediately before use.
- Activation of Carboxylic Acid:
 - In a microcentrifuge tube, mix **IR 754 Carboxylic Acid** with a molar excess of EDC and NHS/Sulfo-NHS in the conjugation buffer.
 - Incubate the reaction for 15-30 minutes at room temperature to form a more stable amine-reactive NHS ester.
- Conjugation to Protein:
 - Add the activated **IR 754 Carboxylic Acid** solution to the protein solution in the conjugation buffer. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
- Quenching the Reaction:

- Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
- Incubate for 15-30 minutes at room temperature.

• Purification:

- Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
- Collect the fractions containing the labeled protein, which can be identified by its characteristic color and by monitoring the absorbance at the protein's and the dye's maximum absorption wavelengths.

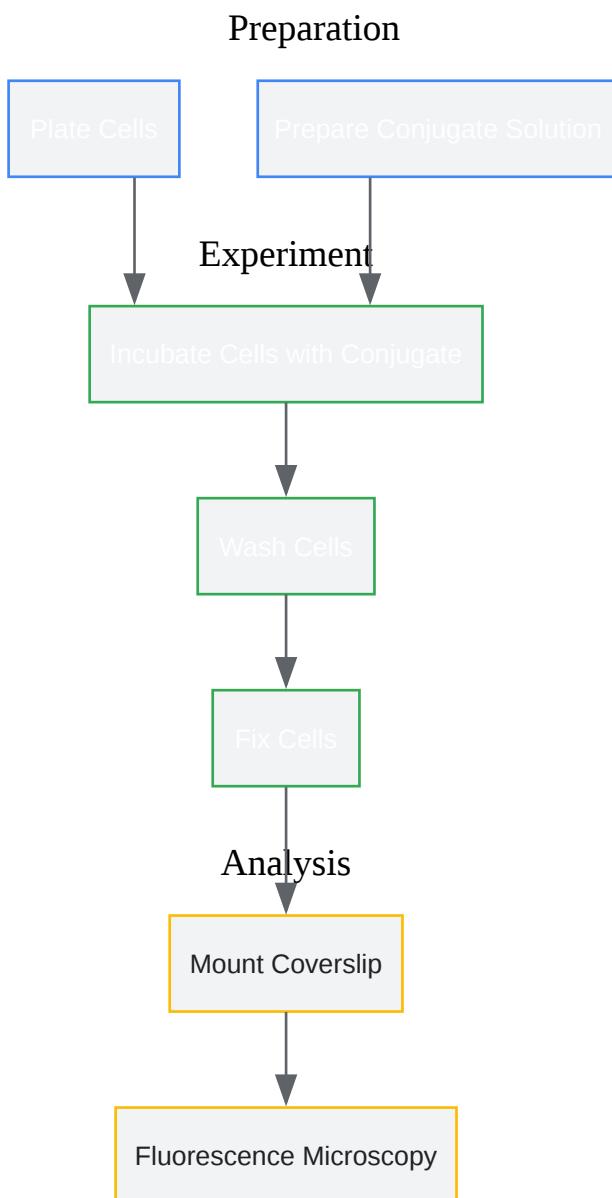
[Click to download full resolution via product page](#)

Bioconjugation Workflow

Cellular Imaging Protocol

Objective: To visualize the cellular uptake and localization of an IR 754-protein conjugate.

Materials:


- IR 754-protein conjugate
- Cell line of interest grown on coverslips or in imaging dishes
- Complete cell culture medium

- Phosphate-Buffered Saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Mounting medium with a nuclear counterstain (e.g., DAPI)
- Fluorescence microscope equipped with appropriate NIR filters

Methodology:

- Cell Culture:
 - Plate cells at an appropriate density on coverslips or imaging dishes and allow them to adhere overnight.
- Incubation with Conjugate:
 - Remove the culture medium and replace it with fresh medium containing the IR 754-protein conjugate at a predetermined concentration.
 - Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time and concentration should be determined empirically.
- Washing:
 - Remove the medium containing the conjugate and wash the cells three times with warm PBS to remove any unbound conjugate.
- Fixation:
 - Fix the cells by incubating them with 4% paraformaldehyde for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Mounting and Imaging:

- Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain.
- Image the cells using a fluorescence microscope with excitation and emission filters appropriate for IR 754 and the nuclear stain.

[Click to download full resolution via product page](#)

Cellular Imaging Workflow

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of **IR 754 Carboxylic Acid** with or modulation of any specific signaling pathways. The primary biological interactions of heptamethine cyanine dyes are often related to their cellular uptake mechanisms, which can be influenced by factors such as organic anion-transporting polypeptides (OATPs), and their tendency to accumulate in the mitochondria of cancer cells.^[2] The biological activity of conjugates derived from **IR 754 Carboxylic Acid** will be predominantly determined by the conjugated biomolecule (e.g., an antibody or a drug).

Synthesis

The synthesis of heptamethine cyanine dyes like **IR 754 Carboxylic Acid** can be achieved through various organic chemistry routes. One notable method is the Zincke reaction, which involves the ring-opening of a pyridinium salt (Zincke salt) and its subsequent reaction with a quaternized heterocycle to form the cyanine backbone. This method offers a versatile approach to introduce various substituents onto the polymethine chain.

Disclaimer: This document is intended for research purposes only. The information provided is based on the general properties and applications of related compounds. Researchers should conduct a thorough literature search and safety assessment before using **IR 754 Carboxylic Acid** in any experimental setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Frontiers | Heptamethine Cyanine-Based Application for Cancer Theranostics [frontiersin.org]
- 3. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- To cite this document: BenchChem. [IR 754 Carboxylic Acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551797#ir-754-carboxylic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com